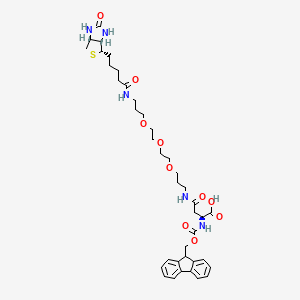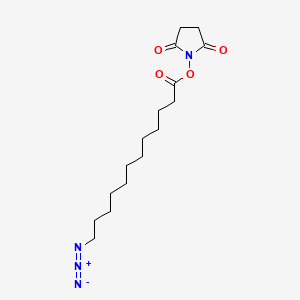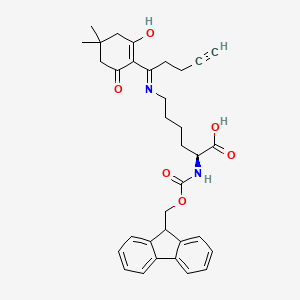
Fmoc-L-Lys(N3-Aca-DIM)-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fmoc-L-Lys(N3-Aca-DIM)-OH is a synthetic amino acid that has been increasingly used in scientific research in recent years. It is a derivative of lysine, a naturally-occurring amino acid, and is used in a variety of applications in the field of biochemistry and molecular biology. This article will discuss the synthesis method of Fmoc-L-Lys(N3-Aca-DIM)-OH, its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Aplicaciones Científicas De Investigación
Fmoc-L-Lys(N3-Aca-DIM)-OH has been used in a variety of scientific research applications. It has been used to study the structure and function of proteins and peptides, as well as to study the interactions between proteins and other molecules. It has also been used to study the structure of DNA and RNA, and to develop new drugs and therapies.
Mecanismo De Acción
Fmoc-L-Lys(N3-Aca-DIM)-OH functions as a ligand, which means it binds to a specific target molecule. The binding of Fmoc-L-Lys(N3-Aca-DIM)-OH to the target molecule can alter its structure, function, and/or activity. The exact mechanism of action of Fmoc-L-Lys(N3-Aca-DIM)-OH is not yet fully understood.
Biochemical and Physiological Effects
Fmoc-L-Lys(N3-Aca-DIM)-OH has been shown to have a variety of biochemical and physiological effects. It has been shown to modulate the activity of enzymes, to regulate the expression of genes, and to alter the structure and function of proteins and other molecules. It has also been shown to have anti-inflammatory, antioxidant, and anti-cancer properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Fmoc-L-Lys(N3-Aca-DIM)-OH has several advantages for use in lab experiments. It is relatively inexpensive, easy to synthesize, and stable in a variety of conditions. It is also relatively non-toxic and has a low molecular weight, making it easy to work with. However, Fmoc-L-Lys(N3-Aca-DIM)-OH is not as reactive as some other compounds, which can limit its usefulness in some experiments.
Direcciones Futuras
The use of Fmoc-L-Lys(N3-Aca-DIM)-OH in scientific research is still in its early stages. There are many potential future directions for research, including the development of new drugs and therapies, the study of protein-protein interactions, and the study of the structure and function of proteins and other molecules. Additionally, further research into the mechanism of action of Fmoc-L-Lys(N3-Aca-DIM)-OH may lead to a better understanding of its effects on biochemical and physiological processes.
Métodos De Síntesis
Fmoc-L-Lys(N3-Aca-DIM)-OH is typically synthesized using a two-step method. In the first step, lysine is reacted with N-acetyl-L-cysteine and N,N-dimethylformamide (DMF) to form N-acetyl-L-cysteine-L-lysine (N3-Aca-Lys). In the second step, the N3-Aca-Lys is reacted with 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of triethylamine (TEA) to form Fmoc-L-Lys(N3-Aca-DIM)-OH.
Propiedades
IUPAC Name |
(2S)-6-[[6-azido-1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)hexylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H43N5O6/c1-35(2)20-30(41)32(31(42)21-35)28(16-4-3-10-19-38-40-36)37-18-11-9-17-29(33(43)44)39-34(45)46-22-27-25-14-7-5-12-23(25)24-13-6-8-15-26(24)27/h5-8,12-15,27,29,41H,3-4,9-11,16-22H2,1-2H3,(H,39,45)(H,43,44)/t29-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFEOBKQXWBSIEV-LJAQVGFWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=C(C(=O)C1)C(=NCCCCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CCCCCN=[N+]=[N-])O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CC(=C(C(=O)C1)C(=NCCCC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CCCCCN=[N+]=[N-])O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H43N5O6 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
629.7 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

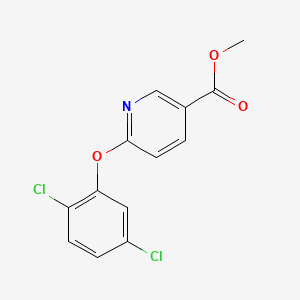

![1-[6-(4-Trifluoromethyl-phenoxy)-pyridin-3-yl]-ethanone, 95%](/img/structure/B6288390.png)

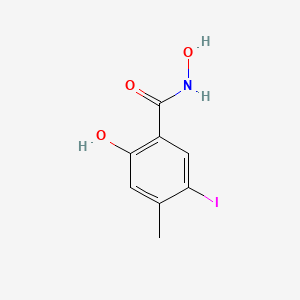
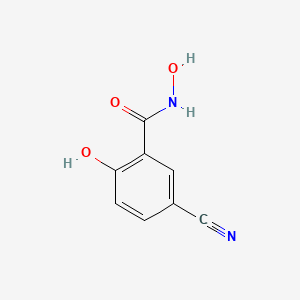
![6-[4-(3-Trifluoromethyl-benzyloxy)-phenoxy]-nicotinic acid, 95%](/img/structure/B6288419.png)
